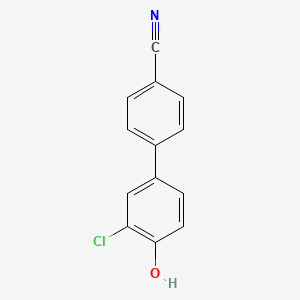
2-Chloro-4-(4-cyanophenyl)phenol, 95%
Overview
Description
2-Chloro-4-(4-cyanophenyl)phenol, 95% (2C4CPP) is a phenolic compound that has been studied in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and other organic solvents. 2C4CPP has a variety of potential applications in the field of medicine, pharmaceuticals, and biochemistry.
Scientific Research Applications
2-Chloro-4-(4-cyanophenyl)phenol, 95% has been studied for its potential applications in the fields of medicine, pharmaceuticals, and biochemistry. In medicine, 2-Chloro-4-(4-cyanophenyl)phenol, 95% has been studied as a potential anti-inflammatory agent, while in pharmaceuticals it has been studied as a potential anti-bacterial agent. In biochemistry, 2-Chloro-4-(4-cyanophenyl)phenol, 95% has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds in the body.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-cyanophenyl)phenol, 95% is not yet fully understood. However, it is believed that 2-Chloro-4-(4-cyanophenyl)phenol, 95% acts as an inhibitor of COX-2, which is involved in the production of pro-inflammatory compounds in the body. This inhibition of COX-2 is thought to be responsible for the anti-inflammatory effects of 2-Chloro-4-(4-cyanophenyl)phenol, 95%.
Biochemical and Physiological Effects
2-Chloro-4-(4-cyanophenyl)phenol, 95% has been studied for its potential effects on biochemical and physiological processes in the body. In animal studies, 2-Chloro-4-(4-cyanophenyl)phenol, 95% has been shown to reduce inflammation in the body, as well as reduce pain and swelling. Additionally, 2-Chloro-4-(4-cyanophenyl)phenol, 95% has been shown to reduce the production of pro-inflammatory compounds in the body, such as leukotrienes and prostaglandins.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(4-cyanophenyl)phenol, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that 2-Chloro-4-(4-cyanophenyl)phenol, 95% is relatively easy to synthesize and is available in a variety of concentrations. Additionally, 2-Chloro-4-(4-cyanophenyl)phenol, 95% is relatively stable and can be stored for long periods of time. However, 2-Chloro-4-(4-cyanophenyl)phenol, 95% is not very soluble in water and may require the use of organic solvents for optimal solubility.
Future Directions
There are several potential future directions for 2-Chloro-4-(4-cyanophenyl)phenol, 95% research. One potential direction is to further study the mechanism of action of 2-Chloro-4-(4-cyanophenyl)phenol, 95% and its effects on biochemical and physiological processes in the body. Additionally, further research could be conducted to determine the optimal concentrations and dosing regimens for 2-Chloro-4-(4-cyanophenyl)phenol, 95% for different applications. Finally, further research could be conducted to explore the potential applications of 2-Chloro-4-(4-cyanophenyl)phenol, 95% in other fields, such as agriculture and food science.
properties
IUPAC Name |
4-(3-chloro-4-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-7-11(5-6-13(12)16)10-3-1-9(8-15)2-4-10/h1-7,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXDMUWWVCTJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629427 | |
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-cyanophenyl)phenol | |
CAS RN |
461045-15-8 | |
| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

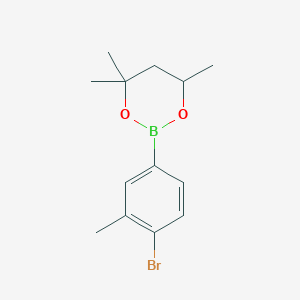

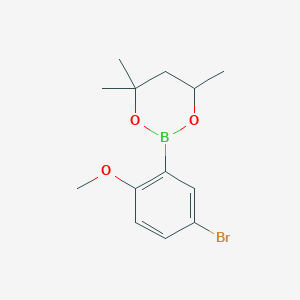
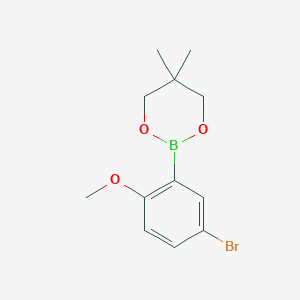

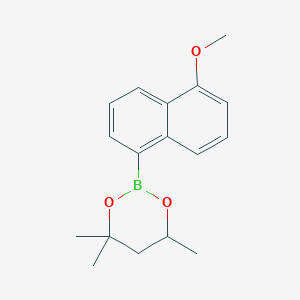




![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)
![2-[2-Benzyloxy-5-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323723.png)
![2-[3-(1,3-Dioxan-2-yl)-4-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6323738.png)
